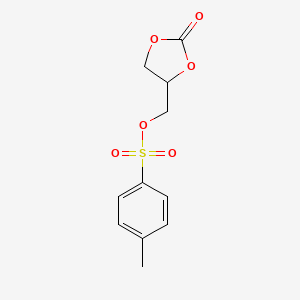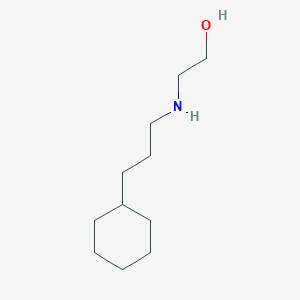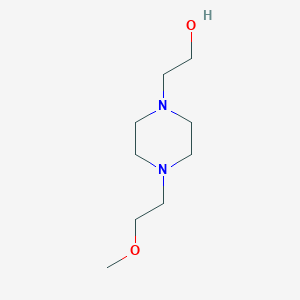
2-(4-(2-甲氧基乙基)哌嗪-1-基)乙醇
描述
“2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol” is a chemical compound . It is a choline analog and has been studied for its potential therapeutic benefits .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a choline analog was synthesized and administered by intravenous and intracerebroventricular routes to evaluate the potential alteration of mean arterial pressure, heart rate, and renal sympathetic nerve activity of normotensive and hypertensive rats . Another method involves reacting 2-thiouracil with a substituted benzyl derivative .Molecular Structure Analysis
The molecular structure of “2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol” has been analyzed using in silico docking and molecular dynamics simulations . These studies have helped identify promising lead compounds with acceptable pharmacokinetic profiles .科学研究应用
抗精神病活性
哌嗪衍生物(包括与“2-(4-(2-甲氧基乙基)哌嗪-1-基)乙醇”结构相关的衍生物)的研究在抗精神病药物的开发中显示出前景。Bhosale 等人(2014)设计并合成了与芳基哌嗪衍生物相连的联苯部分,在行为模型中表现出显着的抗多巴胺能和抗血清素能活性,表明它们具有抗精神病药的潜力,并具有降低僵直风险的有利特征 (Bhosale et al., 2014).
HIV-1 附着抑制
哌嗪衍生物已被确认为 HIV-1 附着的有效抑制剂,其作用原理是干扰病毒 gp120 与宿主细胞受体 CD4 之间的相互作用。Wang 等人(2009)探索了基于吲哚的衍生物中哌嗪环的修饰和取代,强调了哌嗪支架在 HIV-1 附着抑制药效团中的重要性 (Wang et al., 2009).
抗菌和抗真菌活性
含有哌嗪部分的化合物已被评估其抗菌和抗真菌特性。Kale 和 Durgade(2017)合成了喹唑啉衍生物,包括具有哌嗪-1-基)乙醇-1-醇结构的衍生物,对“黄曲霉”和“假单胞菌”等特定菌株表现出显着的抗真菌和抗菌活性 (Kale & Durgade, 2017).
作用机制
Target of Action
The primary target of 2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by acting as a ligand . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The activation or blockade of α1-ARs affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily observed in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
未来方向
The future directions for research on “2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol” could involve further investigation of its potential therapeutic benefits, particularly in the treatment of cardiovascular diseases . Additionally, more studies could be conducted to better understand its mechanism of action and to identify other potential applications .
属性
IUPAC Name |
2-[4-(2-methoxyethyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-13-9-7-11-4-2-10(3-5-11)6-8-12/h12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGZUBFACSCIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



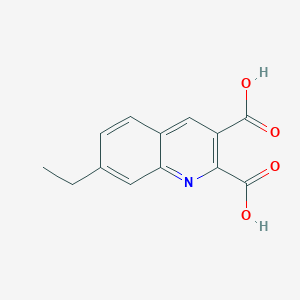

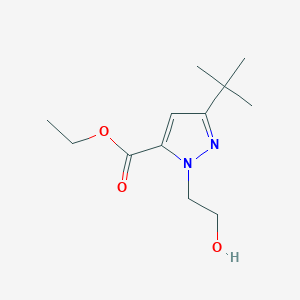
![Acetic acid, 2-[2-(3-chlorophenyl)ethoxy]-](/img/structure/B3173663.png)
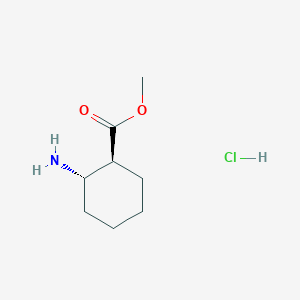

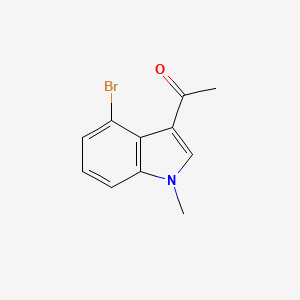
![methyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B3173701.png)
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B3173705.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]thiourea](/img/structure/B3173721.png)
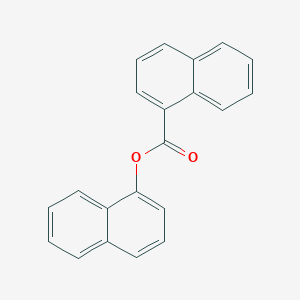
![2-Methyl-1H-benzo[d]imidazol-7-ol](/img/structure/B3173732.png)
